Anti-HCV Replicon Activity: Class-Level Potency Inference for the 4-Chlorophenyl Substitution
In the foundational patent EA019357B1, alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides as a class are described as showing strong activity against hepatitis C virus (HCV) [1]. While individual IC50 values for compound 919846-99-4 are not publicly disclosed in a primary research paper, the patent explicitly includes compounds with the 4-chlorophenyl-thiazole and 4-isopropylsulfonyl-benzamide substitution pattern within the generic Markush structure (Formula I) and as preferred embodiments [1]. Parallel disclosure in US8124632B2 demonstrates that closely related thiazolides from Romark Laboratories, such as nitazoxanide and its analogues, achieve low micromolar EC50 values in HCV replicon assays, establishing the antiviral competence of this chemotype [2]. The presence of the 4-chlorophenyl group is structurally differentiated from the 4-fluorophenyl analogue (CAS 919754-22-6), which is not cited in these antiviral patents but is instead associated with antibacterial/antifungal screening panels, indicating a divergent biological profile driven by the halogen substitution .
| Evidence Dimension | Antiviral activity against HCV |
|---|---|
| Target Compound Data | Included as a preferred embodiment in patent EA019357B1 claiming strong anti-HCV activity for the compound class [1] |
| Comparator Or Baseline | N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide (CAS 919754-22-6): Not cited in antiviral patents; associated with antibacterial/antifungal screening |
| Quantified Difference | Differential biological annotation: 919846-99-4 is positioned within an antiviral patent landscape, while the 4-fluoro comparator appears only in antimicrobial context [1] |
| Conditions | Patent claims based on HCV replicon assay data for the compound class (EA019357B1); comparator annotation from vendor screening panels (smolecule.com) |
Why This Matters
This divergence in patent and screening annotation establishes that the 4-chlorophenyl substituent is a critical determinant of antiviral target engagement, making 919846-99-4 the relevant selection for HCV-focused research programs over the 4-fluoro analogue.
- [1] Rossignol, J.F., Semple, J.E. Alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides and their use for treating viral hepatitis C infection. Eurasian Patent EA019357B1, 2014. View Source
- [2] Rossignol, J.F., Semple, J.E. Alkylsulfonyl-substituted thiazolide compounds. US Patent US8124632B2, 2012. Romark Laboratories L.C. View Source
